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Cat. No.: B1243785 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in minimizing

patient motion artifacts during 99mTc-Sestamibi Single Photon Emission Computed

Tomography (SPECT) experiments.

Frequently Asked Questions (FAQs)
Q1: What are patient motion artifacts in 99mTc-Sestamibi SPECT imaging?

A1: Patient motion artifacts are image distortions and inaccuracies that arise when a patient

moves during the SPECT data acquisition period.[1][2] This movement can be voluntary, such

as shifting position, or involuntary, like respiratory motion or cardiac creep.[1][3] These artifacts

can mimic true perfusion defects, potentially leading to misinterpretation of the scan and a

false-positive diagnosis of coronary artery disease.[1][2]

Q2: What are the common types of patient motion observed during SPECT scans?

A2: Patient motion is broadly categorized as abrupt or gradual.[2]

Abrupt Motion: Sudden, significant changes in patient position. This type of motion is more

likely to cause noticeable artifacts.[2]

Gradual Motion (Upward Creep): A slow, progressive shift in the heart's position within the

chest, often due to changes in lung inflation after exercise.[1]
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Bounce Motion: A repetitive, back-and-forth movement.[2]

Q3: How significant does patient motion need to be to cause artifacts?

A3: The significance of patient motion depends on its magnitude, timing, and direction. Motion

in the axial direction (up and down) or movement greater than or equal to one pixel is generally

considered more consequential.[1] Abrupt motions, especially those occurring in the middle of

the acquisition, are more likely to produce significant artifacts than gradual motion.[1] One

study found that abrupt motion resulted in artifacts in 52.6% of simulated cases, while bounce

motion caused artifacts in only 6.8% of cases.[2]

Q4: How can I detect patient motion in my acquired data?

A4: There are several methods to detect patient motion:

Cine Review of Raw Projection Data: This is a fundamental quality control step. By viewing

the projection images in a cinematic loop, any patient movement, either as a sudden jump or

a gradual drift, can be visually identified.[4]

Sinogram/Linogram Analysis: A sinogram displays the raw projection data in a way that

patient motion can be seen as breaks or shifts in the expected sinusoidal pattern.

Summed Projection Images: Summing all projection images can sometimes reveal blurring

or ghosting indicative of motion.

Automated Motion Detection Algorithms: Many modern SPECT systems include software

that uses techniques like cross-correlation to automatically detect and quantify patient

motion.[5]

Q5: What are the primary strategies to prevent patient motion?

A5: Preventing motion is the most effective way to ensure high-quality images. Key strategies

include:

Patient Communication: Clearly explain the procedure to the patient, emphasizing the

importance of remaining still.
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Patient Comfort: Ensure the patient is in a comfortable and stable position. Use pillows,

cushions, and arm supports to minimize discomfort and the need to reposition.[1][6] Upright

imaging systems can also improve patient comfort.[1]

Immobilization Devices: Use of restraining devices or supports can help maintain patient

position.

Optimized Imaging Protocols: Shorter acquisition times, made possible by newer detector

technologies, can reduce the likelihood of patient motion.[3]

Troubleshooting Guide
Problem: My reconstructed SPECT images show a perfusion defect that does not conform to a

typical coronary artery distribution.

Possible Cause Troubleshooting Steps

Patient Motion Artifact

1. Review Raw Data: Perform a cine review of

the raw projection images to look for any

sudden or gradual shifts in the heart's position.

[4] 2. Check Sinograms: Analyze the sinograms

for any discontinuities or "breaks" that would

indicate motion. 3. Utilize Motion Correction

Software: If available, apply a motion correction

algorithm to the raw data and re-reconstruct the

images.[1] Compare the corrected and

uncorrected images.

Soft Tissue Attenuation

1. Review Patient Positioning: Check if there

was any significant soft tissue (e.g., breast,

diaphragm) that could be causing attenuation. 2.

Consider Prone Imaging: If attenuation is

suspected, acquiring an additional set of images

with the patient in the prone position can help

differentiate attenuation artifacts from true

defects.[1] 3. Use Attenuation Correction: If

available on your system, apply CT-based or

source-based attenuation correction.[1]
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Problem: The motion correction software failed to adequately correct for the artifact.

Possible Cause Troubleshooting Steps

Severe or Complex Motion

1. Assess Motion Severity: Some motion,

particularly large, abrupt, or rotational

movements, may be beyond the capabilities of

the correction algorithm.[7] 2. Manual

Correction: If the software allows, attempt

manual realignment of the projection frames.

This can be time-consuming and operator-

dependent.[8] 3. Reacquire the Study: If

significant motion is detected before the patient

leaves and the radiotracer's half-life allows (as

with 99mTc), the best course of action is often to

reacquire the images.[4]

Algorithm Limitations

1. Understand Algorithm Type: Different

algorithms (e.g., cross-correlation, diverging

squares) have varying levels of accuracy and

may perform differently depending on the type

of motion.[7] 2. Consult Manufacturer's

Guidelines: Refer to the documentation for your

specific SPECT system and software for

guidance on the optimal use of the motion

correction features.

Data Presentation
Quantitative Impact of Motion on Myocardial Perfusion
SPECT
The following table summarizes findings on the incidence and impact of different types of

patient motion on creating image artifacts.
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Motion Characteristic Finding Source

Incidence of Motion

In a clinical study across three

departments, 36% of studies

showed visually detectable

motion.

[2]

Artifact Frequency (Simulated)

Of studies with induced

motion, 21.7% demonstrated

artifacts.

[2][9]

Impact of Motion Type

Abrupt motion resulted in

artifacts in 52.6% of simulated

studies.

[2][9]

Bounce motion resulted in

artifacts in 6.8% of simulated

studies.

[2][9]

Comparison of Motion Correction Algorithm
Performance
This table presents a comparison of the accuracy of different motion correction techniques from

a phantom study. The accuracy is reported as the average absolute difference between the

true and calculated position of the heart.

Motion Correction
Technique

Average Absolute
Difference (mm)

Source

Two-Dimensional Fit 1.7 [7]

Manual Shift 1.5 [7]

Diverging Squares (DS) 5.7 [7]

Cross-Correlation (CC) 8.9 [7]

Experimental Protocols
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Protocol 1: Quality Control for Patient Motion Detection

This protocol outlines the standard procedure for visually inspecting acquired SPECT data for

motion artifacts before image reconstruction and interpretation.

Data Acquisition: Acquire the 99mTc-Sestamibi SPECT data according to your standard

institutional protocol.

Access Raw Projection Data: Before proceeding to reconstruction, open the raw data file

containing the series of planar projection images.

Initiate Cine Review: Use the processing software to display the projection images in a

continuous cinematic loop.

Visual Inspection for Motion:

Observe the position of the heart in the field of view as the cine display progresses

through all projection angles.

Look for any sudden "jumps" or shifts in the heart's position, which indicate abrupt motion.

Look for a slow, steady drift of the heart in one direction (typically superiorly), which

indicates gradual motion or "upward creep."

Pay attention to the entire patient outline, not just the heart, as whole-body motion will also

affect the cardiac data.

Sinogram Analysis (Optional but Recommended):

Generate a sinogram from the projection data.

Inspect the sinusoidal paths of high-activity areas (like the heart). A sharp vertical break or

discontinuity in the sine waves is a clear indicator of patient motion.

Decision Point:

No Motion Detected: Proceed with standard image reconstruction.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1243785?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1243785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Minor Motion Detected: Proceed with reconstruction but consider applying an automated

motion correction algorithm.

Significant Motion Detected: If the motion is severe, the study may not be salvageable with

correction algorithms. The preferred option is to reacquire the scan if the patient is still

available and sufficient radiotracer is present.[4]

Protocol 2: General Methodology for Data-Driven Motion Correction

This protocol provides a conceptual overview of how data-driven motion correction algorithms,

such as those based on cross-correlation, operate. The specific implementation will vary by

software vendor.

Frame-to-Frame Comparison: The algorithm mathematically compares each projection frame

to a reference frame (often the preceding frame or the first frame).

Generation of Motion Profiles: For each frame, the algorithm generates horizontal and

vertical projection profiles by summing the counts in each row and column.

Cross-Correlation Calculation: The cross-correlation function is calculated between the

profiles of the current frame and the reference frame. This function measures the similarity

between the two profiles at different spatial shifts.

Detection of Peak Correlation: The algorithm identifies the spatial shift (in both x and y

directions) that results in the maximum correlation value. This shift represents the most likely

displacement of the patient between the two frames.

Creation of a Motion Histogram: This process is repeated for all projection frames, creating a

"motion histogram" or a plot of the detected x and y shifts for each projection angle.

Application of Correction: The raw data for each projection frame is then shifted by the

amount calculated in the previous step to realign all frames to a common reference position.

Reconstruction of Corrected Data: The newly aligned set of projection data is then used for

tomographic reconstruction, resulting in a motion-corrected image.

Mandatory Visualizations
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Phase 1: Motion Prevention

Phase 2: Data Acquisition

Phase 3: Quality Control

Phase 4: Correction & Reconstruction
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Caption: Workflow for detecting and correcting patient motion artifacts.
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Caption: Logical relationships of patient motion and its consequences.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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